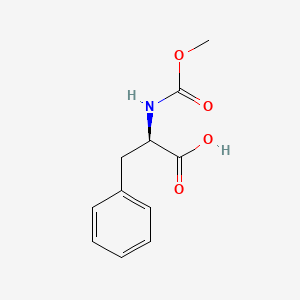

(R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid

説明

(R)-2-(Methoxycarbonylamino)-3-phenylpropanoic acid (CAS 67401-65-4) is a chiral amino acid derivative featuring a methoxycarbonylamino group (-NHCO₂CH₃) at the C2 position and a phenyl group at the C3 position of the propanoic acid backbone . Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol. This compound belongs to a class of carbamate-protected amino acids, often utilized as intermediates in pharmaceutical synthesis due to their stereochemical specificity and compatibility with peptide coupling reactions .

特性

IUPAC Name |

(2R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICDLYPUUZBIV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine. One common method is the use of the tert-butoxycarbonyl (Boc) protecting group. The synthetic route can be summarized as follows:

Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxyl group of the protected phenylalanine is esterified using methanol and a catalyst such as sulfuric acid.

Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid, yielding ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid.

Industrial Production Methods

Industrial production of ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

®-2-(methoxycarbonylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

®-2-(methoxycarbonylamino)-3-phenylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its methoxycarbonyl group can be hydrolyzed, releasing the active amino acid which then participates in protein synthesis and other cellular processes.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Their Implications

- Alkyl Substituents on Carbamate Group: The methoxy (CH₃O) group in the target compound offers moderate steric hindrance and polarity. The tert-butoxy group (C(CH₃)₃O) in provides superior protection against enzymatic degradation, critical for in vivo stability .

Positional Isomerism :

- Functional Group Additions: Hydroxy and methoxyphenyl groups (e.g., ) introduce hydrogen-bond donors/acceptors, improving solubility and target affinity. This modification is pivotal in anti-inflammatory agents like KZR-616 . The oxoindolinylideneamino group in OYPA confers corrosion inhibition by adsorbing onto metal surfaces via π-electrons and lone pairs.

生物活性

(R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid, often referred to as a derivative of phenylalanine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, research findings, and applications across various scientific fields.

Chemical Structure and Synthesis

The compound features a methoxycarbonyl group attached to the amino acid backbone, which influences its solubility and interaction with biological targets. The synthesis typically involves protecting the amino group of phenylalanine, followed by esterification and subsequent deprotection, yielding the final product.

The biological activity of (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid is primarily attributed to its interactions with enzymes and receptors involved in amino acid metabolism. The methoxycarbonyl group can be hydrolyzed, releasing the active amino acid that participates in protein synthesis and various cellular processes. The compound acts as a substrate for enzymes, influencing metabolic pathways crucial for cellular function.

Enzyme Interactions

Research indicates that (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid interacts with several key enzymes:

- Amino Acid Metabolism : It serves as a substrate for transaminases and other enzymes involved in amino acid biosynthesis.

- Protein Synthesis : The compound plays a role in the incorporation of amino acids into peptides, making it valuable in peptide synthesis.

Pharmacological Potential

Studies have suggested that this compound may possess therapeutic potential:

- Antioxidant Activity : It has been shown to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory conditions.

Case Studies

- In vitro Studies : Various studies have demonstrated the compound's effectiveness in enhancing protein synthesis in cell cultures. For instance, experiments using muscle cells showed increased levels of protein synthesis markers when treated with (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid.

- Animal Models : In vivo studies using rodent models have indicated that administration of the compound can lead to improved metabolic profiles, including enhanced fatty acid oxidation and reduced triglyceride levels in liver tissues .

Comparative Analysis

To better understand the unique properties of (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | Similar metabolic pathways but different effects | Enantiomer with distinct properties |

| N-carbamoyl-D-phenylalanine | Similar role in protein synthesis | Different functional group |

| N-acetyl-D-phenylalanine | Used in drug development | Acetyl group instead of methoxycarbonyl |

Q & A

Q. What are the established synthetic routes for (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid, and what key reaction parameters influence yield and enantiomeric purity?

The synthesis typically involves carbamate formation via reaction of (R)-2-amino-3-phenylpropanoic acid with methyl chloroformate under basic conditions. Critical parameters include:

- Temperature control (0–5°C) to minimize racemization .

- pH maintenance (8–9) using sodium bicarbonate to optimize nucleophilic attack by the amine .

- Stoichiometric ratios (1.2:1 methyl chloroformate to amine) to prevent di-substitution or byproduct formation . Post-synthesis, purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity, confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid, and how does stereochemistry impact spectral interpretation?

Key techniques include:

- NMR spectroscopy :

- Methoxycarbonyl group: Singlet at δ 3.6–3.8 ppm (1H, OCH₃) and carbonyl signal at ~155 ppm .

- Chiral center: Coupling constants (e.g., J = 6.8 Hz between C2-H and C3-H) and NOESY correlations confirm R-configuration .

- Chiral HPLC : Cellulose-based columns (Chiralpak IC) with hexane:isopropanol (85:15) resolve enantiomers (retention time difference ≥2 minutes for >98% ee) .

- Polarimetry : Specific rotation [α]D²⁵ = +45° to +50° (c=1, MeOH) indicates enantiopurity; deviations >5% suggest impurities or racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid across enzyme inhibition studies?

Discrepancies often arise from:

- Enzyme source variations : Use standardized α-chymotrypsin (EC 3.4.21.1) in 0.1 M Tris-HCl (pH 8.0) to control cofactor availability .

- Stereospecificity : Compare IC₅₀ values for (R) and (S) enantiomers. A >50% difference confirms configuration-dependent activity (e.g., (R)-isomer shows IC₅₀ = 12 µM vs. (S)-isomer IC₅₀ = 85 µM) .

- Impurity profiling : LC-MS detects <0.5% deprotected amine (m/z 164.1) or methyl ester byproducts (m/z 207.1), which may skew results .

Q. What experimental strategies optimize the stability of (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid in aqueous solutions for long-term kinetic studies?

Stability is maximized by:

- pH control : Store at pH 5–6 (citrate buffer) to balance hydrolysis (pH >7) and decarboxylation (pH <4) risks .

- Temperature : –20°C storage reduces degradation by 80% vs. 4°C. For working solutions, maintain at 0–4°C during experiments .

- Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to prevent radical-mediated decomposition under light exposure .

Q. How does the methoxycarbonyl group influence the compound’s reactivity in peptide coupling reactions compared to other N-protected amino acids?

The methoxycarbonyl group:

- Reduces steric hindrance vs. bulkier groups (e.g., Fmoc), enabling efficient coupling with HOBt/DIC in solid-phase synthesis .

- Enhances stability under basic conditions (pH 9–10) compared to acid-labile groups (e.g., Boc), making it suitable for stepwise peptide elongation .

- Requires mild deprotection : Use 0.5 M NaOH in THF/water (1:1) for 2 hours to cleave without racemization .

Methodological Considerations

Q. What strategies validate the enantiomeric purity of (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid in asymmetric catalysis studies?

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition number 2244782) .

- Circular dichroism (CD) : Compare experimental CD spectra (λ = 210–250 nm) with computational models (TD-DFT/B3LYP) to confirm R-configuration .

- Kinetic resolution : Monitor reaction rates with chiral catalysts (e.g., Ru-BINAP complexes); (R)-isomer reacts 3× faster than (S)-isomer in hydrogenation assays .

Q. How can researchers mitigate racemization during derivatization of (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid into ester prodrugs?

- Low-temperature activation : Use DCC/DMAP at –15°C to form active esters, reducing racemization to <2% .

- Polar aprotic solvents : DMF or acetonitrile minimize acid-catalyzed configuration loss vs. THF .

- Short reaction times : Limit esterification to 1–2 hours; prolonged exposure (>6 hours) increases racemization to 8–10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。